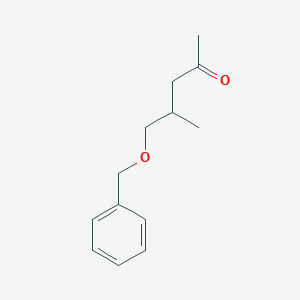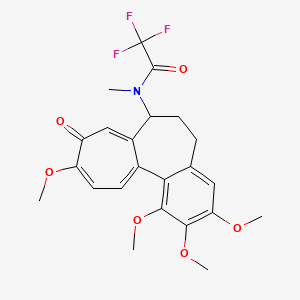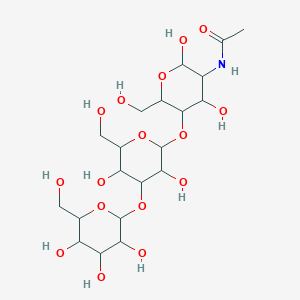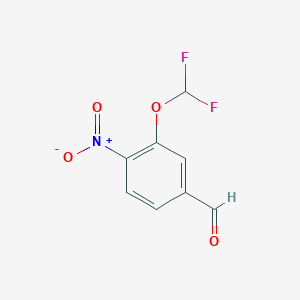
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound It features a rhodium center coordinated with 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene and (1Z,5Z)-cycloocta-1,5-diene ligands, with tetrafluoroborate as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate typically involves the following steps:
Ligand Synthesis: The ligands 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene and (1Z,5Z)-cycloocta-1,5-diene are synthesized separately through multi-step organic synthesis.
Complex Formation: The ligands are then reacted with a rhodium precursor, such as rhodium chloride, in the presence of a suitable base and solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Counterion Exchange: The resulting rhodium complex is treated with tetrafluoroboric acid to exchange the chloride ions with tetrafluoroborate, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate can undergo various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable base and solvent, and may be facilitated by heating or photolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce lower oxidation state complexes.
Applications De Recherche Scientifique
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate has several scientific research applications:
Catalysis: It can serve as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity can be explored for applications in medicinal chemistry and drug development.
Industrial Processes: The compound can be utilized in industrial processes that require efficient and selective catalysts.
Mécanisme D'action
The mechanism by which 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center with the ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The specific molecular targets and pathways depend on the particular reaction or application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-bis(diphenylphosphino)butane;rhodium;tetrafluoroborate
- 1,5-cyclooctadiene;rhodium;chloride
- 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl;rhodium;tetrafluoroborate
Uniqueness
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties can enhance its catalytic activity and selectivity compared to similar compounds.
Propriétés
Formule moléculaire |
C28H40BF4P2RhS- |
|---|---|
Poids moléculaire |
660.3 g/mol |
Nom IUPAC |
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C20H28P2S.C8H12.BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
Clé InChI |
ROQCIQNDSCZIGH-ONEVTFJLSA-N |
SMILES isomérique |
[B-](F)(F)(F)F.CC1P(C(CC1)C)C2=C(SC3=CC=CC=C23)P4C(CCC4C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canonique |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)






